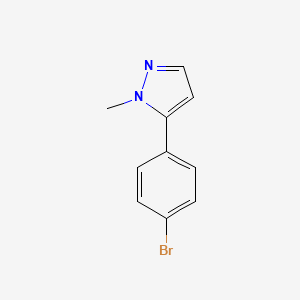

5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Overview

Description

5-(4-Bromophenyl)-1-methyl-1H-pyrazole, commonly referred to as 5-BMP, is an organic compound with a unique chemical structure. It is a derivative of pyrazole, a five-membered heterocyclic compound consisting of two nitrogen atoms and three carbon atoms. 5-BMP is an aromatic compound, meaning it contains one or more benzene rings with delocalized electrons. 5-BMP is a relatively new compound, first synthesized in 2011. It has proven to have a wide range of applications in scientific research, from drug synthesis to biochemistry.

Scientific Research Applications

Antiproliferative Agents in Cancer Treatment

A significant application of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole derivatives is in the development of antiproliferative agents for cancer treatment. One study synthesized novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, including a compound with a structure closely related to 5-(4-Bromophenyl)-1-methyl-1H-pyrazole. These compounds exhibited cytotoxic effects against breast cancer and leukemic cells, suggesting their potential as small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).

Nonlinear Optical Studies

Another application is in the field of nonlinear optical studies. A related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, demonstrated significant nonlinear optical properties. This suggests that similar compounds, including 5-(4-Bromophenyl)-1-methyl-1H-pyrazole, could potentially be used in the development of materials for optical applications (Ö. Tamer et al., 2016).

Fluorescence and Spectroscopy

5-(4-Bromophenyl)-1-methyl-1H-pyrazole derivatives have been studied for their fluorescence properties. Compounds closely related to this chemical showed emission in the blue region of the visible spectrum, indicating potential applications in fluorescent probes and sensors (Ibrahim et al., 2016).

Antimicrobial Activity

Certain pyrazole derivatives, including those structurally related to 5-(4-Bromophenyl)-1-methyl-1H-pyrazole, have shown promising antimicrobial properties. These compounds have been effective against pathogenic yeast and mould, suggesting their potential in developing new therapeutic agents (Farag et al., 2008).

Protein Kinase Inhibition

5-Methyl-4-phenyl-1H-pyrazole, a compound related to 5-(4-Bromophenyl)-1-methyl-1H-pyrazole, was identified as an inhibitor of protein kinase B, a crucial target in cancer therapy. This suggests that similar compounds could be used in developing novel cancer therapeutics (Saxty et al., 2007).

Mechanism of Action

Target of Action

Related pyrazoline derivatives have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It is suggested that related compounds may inhibit ache activity, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Related compounds have been shown to affect the production ofreactive oxygen species (ROS) . Overexpression of ROS has been linked to disease development, such as nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .

Result of Action

Related compounds have been shown to have potentantileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was significantly more active than standard drugs .

properties

IUPAC Name |

5-(4-bromophenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCDEENQBMSJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503287 | |

| Record name | 5-(4-Bromophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73387-52-7 | |

| Record name | 5-(4-Bromophenyl)-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73387-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

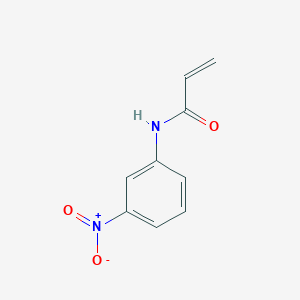

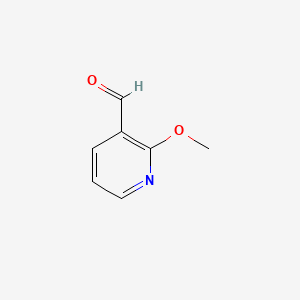

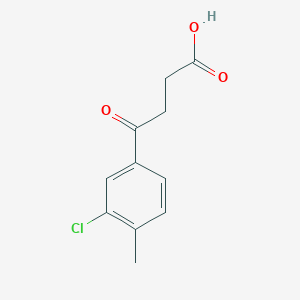

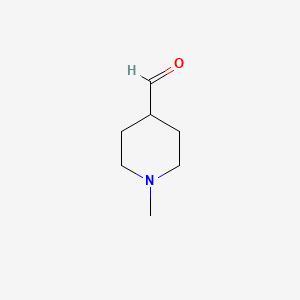

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)

![1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B1315059.png)

![N-[4-(2-bromoacetyl)phenyl]benzamide](/img/structure/B1315067.png)

![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)